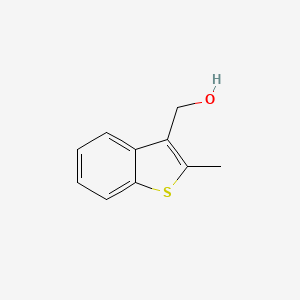

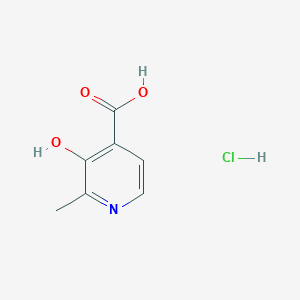

![molecular formula C18H14N2O4S B2498104 N-(4-nitrophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide CAS No. 831231-56-2](/img/structure/B2498104.png)

N-(4-nitrophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Furan-2-carboxamide derivatives have garnered attention due to their wide range of biological activities, including antibacterial properties. The specific compound “N-(4-nitrophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide” is a part of this broader chemical class, which has been explored for its potential applications in treating drug-resistant bacterial infections. Research in this area focuses on the synthesis of functionalized furan-2-carboxamides and the exploration of their chemical and physical properties, aiming to develop new therapeutic agents.

Synthesis Analysis

The synthesis of furan-2-carboxamide derivatives typically involves the reaction of furan-2-carbonyl chloride with aniline derivatives in the presence of triethylamine, yielding high product yields. This process may be followed by arylation using triphenylphosphine palladium as a catalyst to afford various analogues. For example, a related compound, N-(4-bromophenyl)furan-2-carboxamide, was synthesized with excellent yields, demonstrating the efficiency of this synthetic route (Siddiqa et al., 2022).

Molecular Structure Analysis

Molecular structure analysis of furan-2-carboxamide derivatives, including crystal structure investigations and density functional theory (DFT) studies, provides insights into their geometry, bonding, and interactions. For instance, X-ray powder diffraction and DFT studies have been conducted on similar compounds to understand their solid-state molecular structure and intermolecular interactions, highlighting the importance of such analyses in determining compound properties and reactivity (Rahmani et al., 2017).

Chemical Reactions and Properties

Furan-2-carboxamide derivatives undergo various chemical reactions, including nucleophilic substitution and condensation, which are essential for modifying their chemical structure and enhancing their biological activities. These reactions enable the introduction of different functional groups, significantly impacting the compound's chemical properties and activity profile.

Physical Properties Analysis

The physical properties of furan-2-carboxamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in drug design and development. These properties are determined through analytical techniques like NMR, HRMS, and SC-XRD, providing detailed information on the compound's composition and structure (Mori et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, dictate the potential of furan-2-carboxamide derivatives as therapeutic agents. Studies on their antibacterial activity, for instance, have shown that these compounds can be effective against drug-resistant bacteria, underlining the importance of chemical property analysis in identifying promising leads for drug discovery (Siddiqa et al., 2022).

科学的研究の応用

Antimycobacterial Agents : A study highlights that 5-phenyl-furan-2-carboxylic acids, closely related to the queried compound, have shown promise as a new class of antimycobacterial agents. These compounds interfere with iron homeostasis in bacteria (Mori et al., 2022).

Antibacterial Activity : Another research discusses the design and synthesis of nitrofurantoin analogues, including those with a furan and pyrazole scaffold, similar to the queried compound. These analogues were evaluated for their antibacterial properties against various bacteria (Hassan et al., 2020).

Influenza A Virus Inhibition : Furan-carboxamide derivatives, structurally similar to the queried compound, have been synthesized and characterized as potent inhibitors of the influenza A H5N1 virus (Yongshi et al., 2017).

Anti-Bacterial Activities against Drug-Resistant Bacteria : A study on N-(4-bromophenyl)furan-2-carboxamide and its analogues has shown effectiveness against clinically isolated drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and MRSA (Siddiqa et al., 2022).

Anti-Leishmanial Activity : Research into nitroaromatic carboxylic acids and semicarbazones has indicated potential anti-leishmanial activity. These compounds, related in structure to the queried compound, could be significant in developing new treatments for leishmaniasis (Dias et al., 2015).

Antimicrobial and Antioxidant Activity : Studies have been conducted on 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides, revealing their potential as antimicrobial and antioxidant agents (Devi et al., 2010).

Antitubercular Agents : Another study discusses the identification of 5-phenyl-furan-2-carboxylic acids as potential antitubercular agents, targeting mycobacterial species. This is relevant due to the structural similarity to the queried compound (Mori et al., 2022).

将来の方向性

特性

IUPAC Name |

N-(4-nitrophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4S/c21-18(19-13-6-8-14(9-7-13)20(22)23)17-11-10-15(24-17)12-25-16-4-2-1-3-5-16/h1-11H,12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKLFYZOQUUZCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

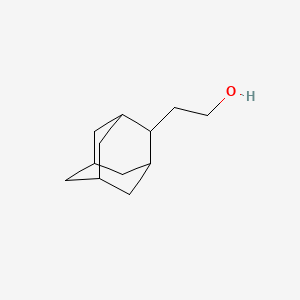

![6-Oxa-2-thia-9-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2498024.png)

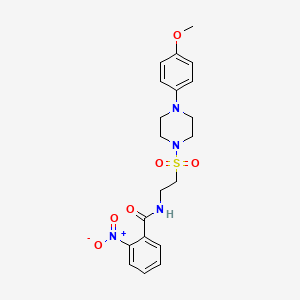

![N-(4-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498026.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2498031.png)

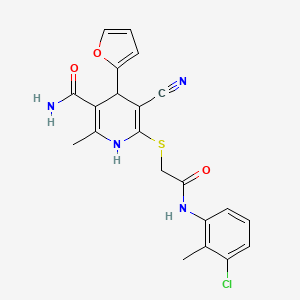

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2498032.png)

![1-[(Benzenesulfonyl)methyl]pyridin-1-ium perchlorate](/img/structure/B2498037.png)

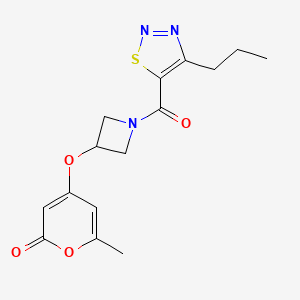

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2498042.png)

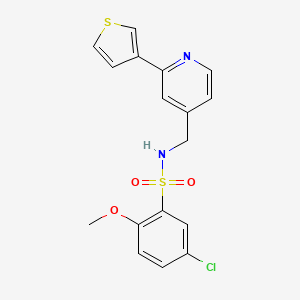

![N-[3-Methyl-4-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2498043.png)